molecular formula C15H13N3O4S3 B2920178 Methyl 5-(((5-(4-methylthiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate CAS No. 1226445-05-1

Methyl 5-(((5-(4-methylthiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2920178
CAS No.: 1226445-05-1
M. Wt: 395.47
InChI Key: PYLBJEAYRIDCDD-UHFFFAOYSA-N
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Description

Methyl 5-(((5-(4-methylthiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate is a complex organic compound belonging to the class of thiadiazole derivatives. It is characterized by the presence of thiadiazole and furan moieties, as well as a thiophene ring substituted with a methyl group and a carboxamide group. The compound's intricate structure allows it to exhibit unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Methyl 5-(((5-(4-methylthiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate typically involves multi-step organic synthesis processes. One of the common synthetic routes includes:

  • Synthesis of the thiadiazole core through cyclization reactions involving appropriate precursors such as hydrazides and dithiocarbamates.

  • Introduction of the thiophene ring with a methyl group and a carboxamide group through electrophilic aromatic substitution or direct carboxylation.

  • Formation of the furan ring and its subsequent esterification to yield the final methyl ester derivative.

Industrial Production Methods: Industrial production of this compound is often optimized to enhance yield and purity while minimizing reaction times and costs. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atoms within the thiadiazole and thiophene rings.

  • Reduction: : Reduction reactions can occur at the carboxamide group or the ester linkage, leading to the formation of primary alcohols or amines.

  • Substitution: : The presence of various functional groups allows for nucleophilic or electrophilic substitution reactions, which can introduce new functionalities to the compound.

Common Reagents and Conditions:
  • Oxidation: : Strong oxidizing agents like hydrogen peroxide or peracids.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Suitable nucleophiles or electrophiles under controlled pH and temperature conditions.

Major Products Formed:
  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Alcohols and amines.

  • Substitution: : Various substituted derivatives depending on the reacting agents.

Scientific Research Applications

Chemistry: The compound's complex structure makes it valuable in developing novel chemical entities with unique properties for catalytic and material science applications.

Biology: In biological research, this compound can serve as a model molecule to study the interactions between thiadiazole derivatives and biological macromolecules such as proteins and nucleic acids.

Medicine: Its potential medicinal properties include antimicrobial, anti-inflammatory, and anticancer activities. The compound's ability to interact with specific molecular targets can lead to the development of new therapeutic agents.

Industry: In industry, the compound can be used in the synthesis of advanced materials, including polymers and resins, due to its thermal stability and chemical reactivity.

Mechanism of Action

The compound exerts its effects through various mechanisms, primarily involving its interaction with molecular targets such as enzymes and receptors. The thiadiazole and thiophene moieties play crucial roles in these interactions by forming hydrogen bonds, hydrophobic interactions, and coordination bonds with the target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds:

  • 5-(4-Methylthiophene-2-carboxamido)-1,3,4-thiadiazole-2-thiol

  • Methyl 5-(((5-(2-ethylthiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate

Uniqueness: Methyl 5-(((5-(4-methylthiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate stands out due to its specific structural combination of thiadiazole, thiophene, and furan rings, which endows it with distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

methyl 5-[[5-[(4-methylthiophene-2-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S3/c1-8-5-11(23-6-8)12(19)16-14-17-18-15(25-14)24-7-9-3-4-10(22-9)13(20)21-2/h3-6H,7H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLBJEAYRIDCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(O3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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